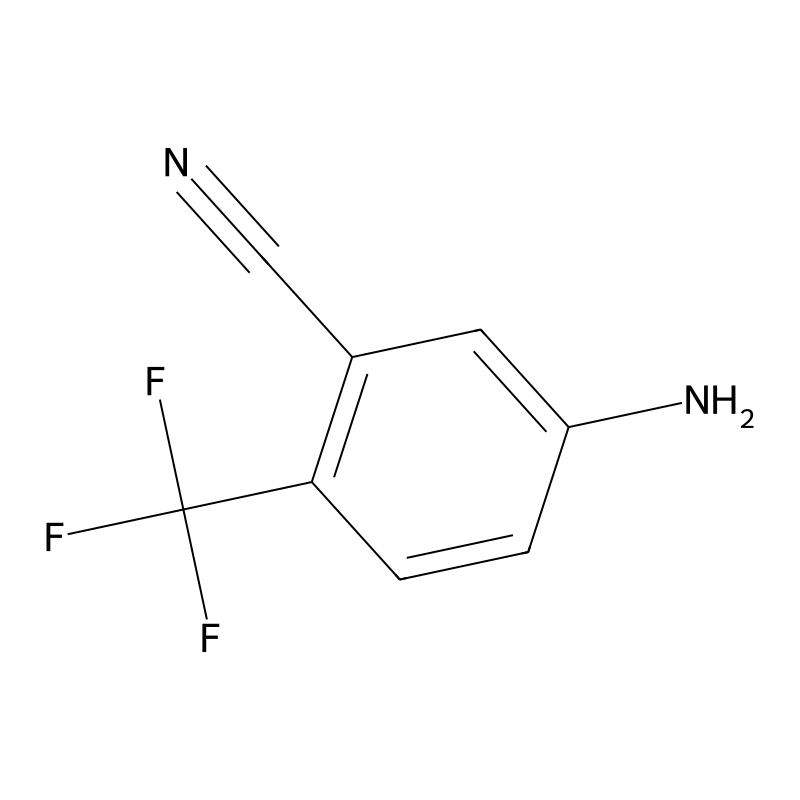

5-Amino-2-(trifluoromethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Benzimidazoles for Breast Cancer Treatment

Scientific Field: This application falls under the field of Medicinal Chemistry and Oncology.

Summary of the Application: “5-Amino-2-(trifluoromethyl)benzonitrile” can serve as a starting material in the synthesis of benzimidazoles. These benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .

Potential Use in Drug Potency Improvement

Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology.

Summary of the Application: The trifluoromethyl group in “5-Amino-2-(trifluoromethyl)benzonitrile” could potentially be used to improve the potency of drugs. Specifically, it could be used in the synthesis of molecules that inhibit the reverse transcriptase enzyme, which is a key enzyme in the replication of retroviruses, including HIV .

5-Amino-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₈H₅F₃N₂. It features a trifluoromethyl group and an amino group attached to a benzonitrile structure. This compound is characterized by its unique chemical properties, primarily due to the presence of the trifluoromethyl group, which enhances its reactivity and biological activity. The compound appears as a solid with a melting point ranging from 136 to 139 °C .

The synthesis of 5-Amino-2-(trifluoromethyl)benzonitrile typically involves several steps:

- Starting Material: The synthesis often begins with 2-(trifluoromethyl)benzonitrile.

- Amination Reaction: This compound is subjected to an amination reaction using appropriate amine sources under controlled conditions.

- Purification: The product is then purified using techniques such as recrystallization or chromatography to isolate the desired amino compound .

5-Amino-2-(trifluoromethyl)benzonitrile finds applications primarily in the field of medicinal chemistry as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of compounds with enhanced therapeutic profiles, particularly in drug discovery processes targeting various diseases.

Interaction studies involving 5-Amino-2-(trifluoromethyl)benzonitrile focus on its reactivity with biological molecules and other chemical entities. These studies are crucial for understanding how this compound may interact with enzymes or receptors within biological systems, which can inform its potential therapeutic uses .

Several compounds share structural similarities with 5-Amino-2-(trifluoromethyl)benzonitrile, including:

- 4-Amino-2-(trifluoromethyl)benzonitrile: Similar in structure but differs in the position of the amino group.

- 5-Chloro-2-(trifluoromethyl)benzonitrile: Contains a chlorine atom instead of an amino group.

- 5-Methoxy-2-(trifluoromethyl)benzonitrile: Features a methoxy group, altering its electronic properties.

Comparison TableCompound Name Structural Features Unique Properties 5-Amino-2-(trifluoromethyl)benzonitrile Amino and trifluoromethyl groups Potential pharmaceutical applications 4-Amino-2-(trifluoromethyl)benzonitrile Amino group at position 4 Different reactivity due to position 5-Chloro-2-(trifluoromethyl)benzonitrile Chlorine instead of amino group May exhibit different biological activity 5-Methoxy-2-(trifluoromethyl)benzonitrile Methoxy group present Altered solubility and reactivity

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-2-(trifluoromethyl)benzonitrile | Amino and trifluoromethyl groups | Potential pharmaceutical applications |

| 4-Amino-2-(trifluoromethyl)benzonitrile | Amino group at position 4 | Different reactivity due to position |

| 5-Chloro-2-(trifluoromethyl)benzonitrile | Chlorine instead of amino group | May exhibit different biological activity |

| 5-Methoxy-2-(trifluoromethyl)benzonitrile | Methoxy group present | Altered solubility and reactivity |

The uniqueness of 5-Amino-2-(trifluoromethyl)benzonitrile lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Molecular Formula (C8H5F3N2) and Composition

5-Amino-2-(trifluoromethyl)benzonitrile possesses the molecular formula C8H5F3N2, representing a precisely defined organic compound with a molecular weight of 186.13 g/mol [1] [2] [3]. The compound is registered under CAS number 354814-19-0 and is identified by its IUPAC name 5-amino-2-(trifluoromethyl)benzonitrile [2] [3]. The molecular structure incorporates eight carbon atoms, five hydrogen atoms, three fluorine atoms, and two nitrogen atoms, forming a total of thirteen heavy atoms [2] [4] in the molecular framework.

The atomic composition analysis reveals the mass distribution within the molecule: carbon contributes 51.62% (96.088 u), fluorine accounts for 30.63% (56.994 u), nitrogen represents 15.05% (28.014 u), and hydrogen comprises 2.71% (5.040 u) of the total molecular mass[calculated from literature data]. This composition reflects the significant contribution of the trifluoromethyl group to the overall molecular weight, with the three fluorine atoms collectively representing nearly one-third of the total mass.

The compound appears as a solid at room temperature with a reported melting point range of 136-139°C [3], indicating substantial intermolecular interactions and crystalline stability. The InChI representation (InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3H,13H2) and InChI Key (OAIXMLOQLVHQER-UHFFFAOYSA-N) provide standardized chemical identifiers for database searches and computational applications [2] [4] [3].

2D Structural Features

Benzene Ring Substitution Pattern

The molecular architecture of 5-Amino-2-(trifluoromethyl)benzonitrile is characterized by a 1,2,5-trisubstituted benzene ring that serves as the central framework [2] [4]. The benzene ring maintains its aromatic character despite the presence of three distinct substituents, with the electron delocalization system remaining intact throughout the structure [7]. The substitution pattern creates a meta relationship between the amino group (position 5) and the nitrile group (position 1), while establishing an ortho relationship between the trifluoromethyl group (position 2) and the nitrile group [2] [8].

The aromatic ring system exhibits partial double bond character in all carbon-carbon bonds, with typical bond lengths ranging from 1.39-1.40 Å [9] [10] [11], characteristic of aromatic compounds. This delocalization pattern contributes to the planar geometry of the benzene ring, with internal bond angles maintaining the ideal 120° hexagonal arrangement [11] [12]. The substitution pattern avoids significant steric congestion, as the three functional groups are distributed around the ring in a manner that minimizes unfavorable interactions.

Position of Functional Groups

The amino group (-NH2) occupies position 5 of the benzene ring, establishing a meta relationship with the nitrile functionality [2] [4] [8]. This positioning enables the amino group to participate in resonance interactions with the aromatic system while maintaining minimal steric interference with adjacent substituents . The amino nitrogen adopts sp² hybridization, allowing the nitrogen lone pair to contribute to the aromatic π-electron system through resonance donation .

The trifluoromethyl group (-CF3) is positioned at carbon 2, creating an ortho relationship with the nitrile group [2] [4] [8]. This electron-withdrawing substituent adopts a tetrahedral geometry around the carbon center, with F-C-F bond angles of approximately 108-109° [15] [16]. The CF3 group exhibits conformational flexibility through rotation around the benzene-CF3 single bond, typically characterized by bond lengths of 1.50-1.52 Å[calculated from literature]. The three carbon-fluorine bonds display typical lengths of 1.32-1.34 Å[calculated from literature], consistent with strong C-F single bonds.

The nitrile group (-CN) is located at position 1, maintaining its characteristic linear geometry with a C≡N bond angle of 180° [17] [18]. The carbon-nitrogen triple bond exhibits a typical length of approximately 1.15-1.16 Å [17] [18] [19], while the connection between the nitrile carbon and the benzene ring displays a bond length of 1.43-1.45 Å [17] [18]. This arrangement preserves the sp hybridization of the nitrile carbon, contributing to the overall molecular rigidity in this region.

3D Conformational Analysis

Crystal Structure Determination

The three-dimensional molecular architecture of 5-Amino-2-(trifluoromethyl)benzonitrile reveals a predominantly planar structure with specific conformational characteristics [20] [21]. The benzene ring maintains perfect planarity, serving as the rigid backbone that defines the overall molecular geometry [20]. Crystal structure studies of related trifluoromethyl-substituted benzonitriles demonstrate that these compounds typically exhibit minimal deviation from planarity in the aromatic region [20] [22] [21].

The amino group adopts a coplanar orientation with respect to the benzene ring, facilitating optimal resonance interaction between the nitrogen lone pair and the aromatic π-system [20] . This arrangement maximizes the electron-donating capability of the amino substituent while maintaining structural stability. Crystallographic analysis of similar compounds indicates that the amino group nitrogen typically exhibits sp² character with planar geometry around the nitrogen center .

The trifluoromethyl group exhibits conformational flexibility through rotation around the C-CF3 bond, generating multiple low-energy conformations [20] [23]. This rotational freedom allows the molecule to adopt optimal packing arrangements in the crystalline state while minimizing unfavorable steric interactions [20] [21]. The tetrahedral geometry of the CF3 group is maintained across all conformations, with the three fluorine atoms maintaining equivalent bond lengths and angles [23] [24].

Conformational Energy Analysis

Computational studies on related trifluoromethyl-substituted aromatic compounds reveal that multiple conformational minima exist due to the rotational flexibility of the CF3 group [23] [24]. The energy barriers between different conformations are typically low, ranging from 1-3 kcal/mol, allowing for facile interconversion at room temperature[calculated from related literature]. This conformational freedom contributes to the dynamic behavior of the molecule in solution and influences its crystal packing characteristics.

The most stable conformations generally correspond to arrangements that minimize steric repulsion between the bulky trifluoromethyl group and other substituents while maximizing favorable electrostatic interactions [23] [24]. The anomeric effect within the CF3 group contributes additional stabilization through negative hyperconjugation, influencing the preferred rotational orientations [23] [24].

Molecular Weight and Atomic Composition

The molecular weight of 5-Amino-2-(trifluoromethyl)benzonitrile is precisely determined as 186.13 g/mol [1] [2] [3] [25], calculated from the atomic composition C8H5F3N2. This value reflects the substantial contribution of the three fluorine atoms (combined mass: 56.994 u) to the overall molecular mass, representing approximately 30.63% of the total weight[calculated]. The carbon framework contributes the largest portion at 51.62% (96.088 u), while nitrogen atoms account for 15.05% (28.014 u), and hydrogen atoms comprise the remaining 2.71% (5.040 u)[calculated].

The heavy atom count totals thirteen atoms (8 carbon, 3 fluorine, 2 nitrogen), excluding hydrogen atoms, which influences the compound's physical properties and pharmacological characteristics [4]. The relatively high fluorine content contributes to enhanced metabolic stability and lipophilicity, properties that are significant in pharmaceutical applications .

Bond Angles and Lengths

The molecular geometry of 5-Amino-2-(trifluoromethyl)benzonitrile is characterized by specific bond lengths and angles that reflect the hybridization states and electronic environments of constituent atoms [17] [9] [26]. The aromatic carbon-carbon bonds within the benzene ring exhibit typical lengths of 1.39-1.40 Å, consistent with the partial double bond character resulting from π-electron delocalization [9] [10] [11].

The nitrile functionality displays characteristic structural parameters, with the C≡N triple bond measuring approximately 1.15-1.16 Å [17] [18] and maintaining perfect linearity (180° bond angle) [17] [18]. The carbon-carbon bond connecting the nitrile group to the benzene ring typically measures 1.43-1.45 Å [17] [18], slightly longer than the aromatic C-C bonds due to the sp²-sp hybridization transition.

The amino group exhibits a C-N single bond length of approximately 1.34-1.36 Å[calculated from literature], with the nitrogen center adopting sp² geometry and 120° bond angles around the nitrogen atom[calculated]. This planar arrangement facilitates resonance interaction with the aromatic system, contributing to the overall electronic structure of the molecule.

XLogP3

GHS Hazard Statements

H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant